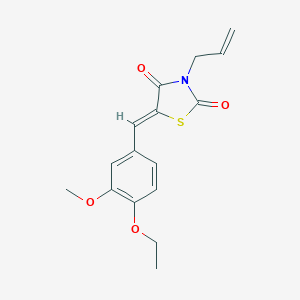
3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as thiozolidinedione, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate various biological processes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dionedione is not fully understood. However, it is believed to act by modulating various biological processes, including the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of nuclear factor kappa B (NF-κB) signaling.
Biochemical and physiological effects:
Thiozolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dionedione in lab experiments is its ability to modulate various biological processes, making it a versatile tool for studying different diseases. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dionedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dionedione and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-Allyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dionedione involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-allyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Applications De Recherche Scientifique
Thiozolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. It has also been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C16H17NO4S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H17NO4S/c1-4-8-17-15(18)14(22-16(17)19)10-11-6-7-12(21-5-2)13(9-11)20-3/h4,6-7,9-10H,1,5,8H2,2-3H3/b14-10- |
Clé InChI |
ILUUXDFEINLFFU-UVTDQMKNSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC=C)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286101.png)
![3-chloro-N-[(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286102.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286105.png)
![N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286109.png)
![2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B286111.png)
![2,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B286112.png)
![N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286115.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B286117.png)
![N-{[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286118.png)
![2-fluoro-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B286119.png)
![3-chloro-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B286120.png)
![3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286121.png)
![N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286123.png)
![N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286124.png)